molecular formula C25H24N2O2S B2608494 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 681273-62-1

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2608494
CAS No.: 681273-62-1
M. Wt: 416.54
InChI Key: SLDFFPLJCCUMDK-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-benzyl-1H-indole-3-thiol with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation of the thiol group. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, the reaction parameters such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the benzyl and ethoxyphenyl groups, which may enhance its biological activity and specificity compared to other similar compounds. Its ability to inhibit viral RdRp and its potential antimicrobial properties make it a promising candidate for further research and development.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-29-21-14-12-20(13-15-21)26-25(28)18-30-24-17-27(16-19-8-4-3-5-9-19)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDFFPLJCCUMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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